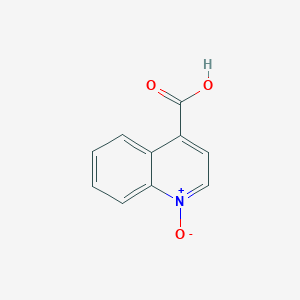![molecular formula C15H16N4O3 B14669560 Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- CAS No. 41616-43-7](/img/structure/B14669560.png)
Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-: is a chemical compound with the molecular formula C17H20N4O4. It is known for its vibrant color due to the presence of the azo group, which is a characteristic feature of many dyes and pigments. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as aniline or its derivatives, under basic conditions to form the azo compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require strong acids (e.g., sulfuric acid for sulfonation) or halogens (e.g., chlorine for chlorination).
Major Products:
Reduction of the nitro group: Formation of the corresponding amine.
Reduction of the azo group: Formation of the corresponding aromatic amines.
Substitution reactions: Formation of various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a dye or pigment in various chemical processes.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in staining techniques for microscopy to visualize biological specimens.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Applied in the manufacturing of colored plastics, textiles, and inks.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- primarily involves its interaction with light and other chemicals. The azo group (-N=N-) is responsible for the compound’s color, as it can absorb visible light and undergo electronic transitions. This property makes it useful in applications where color change is required, such as pH indicators and sensors.
Comparación Con Compuestos Similares
- Ethanol, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]-
- 2-(4-Nitrophenyl)ethanol
- 2-[[2-methyl-4-[azo]phenyl]amino]ethanol
Comparison:
- Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and color properties.
- Ethanol, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]- has a similar structure but with an ethyl group instead of a methyl group, which can affect its solubility and reactivity.
- 2-(4-Nitrophenyl)ethanol lacks the azo group, making it less colorful and altering its chemical behavior.
- 2-[[2-methyl-4-[azo]phenyl]amino]ethanol has a different substitution pattern, which can influence its electronic properties and interactions with other molecules.
Propiedades
Número CAS |
41616-43-7 |
|---|---|
Fórmula molecular |
C15H16N4O3 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
2-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C15H16N4O3/c1-18(10-11-20)14-6-2-12(3-7-14)16-17-13-4-8-15(9-5-13)19(21)22/h2-9,20H,10-11H2,1H3 |
Clave InChI |
OGNIUIINDXCOTE-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



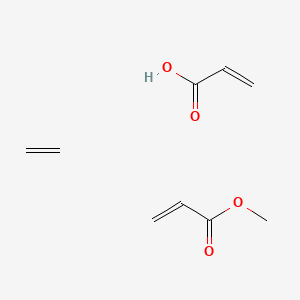
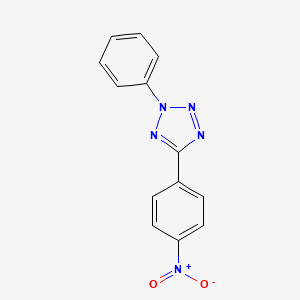
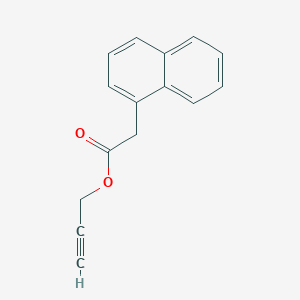


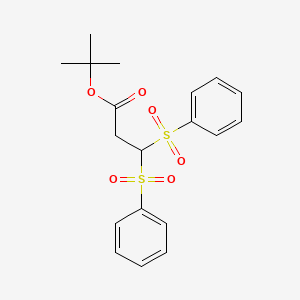
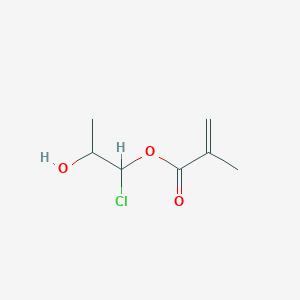


![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)

